Tert-butyl 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate is a complex organic compound that features a quinazolinone moiety linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Introduction of the Tert-butyl Group: The tert-butyl group is commonly introduced through esterification reactions using tert-butyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone moiety, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinazolinone and piperidine derivatives, each with unique functional groups introduced through the reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The quinazolinone moiety is known for its pharmacological activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinazolinone moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate is unique due to the presence of both the quinazolinone and piperidine moieties in its structure. This combination allows for a diverse range of chemical reactions and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-20(2,3)27-19(25)22-9-7-14(8-10-22)12-23-13-21-17-11-15(26-4)5-6-16(17)18(23)24/h5-6,11,13-14H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYKSCYJJUQGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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